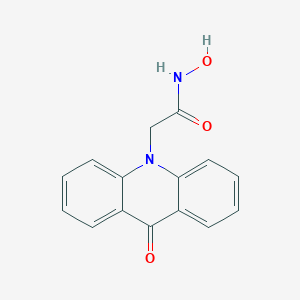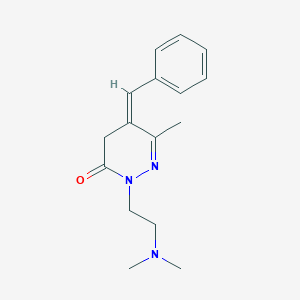
(5Z)-5-Benzylidene-2-(2-dimethylaminoethyl)-6-methyl-pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-Benzylidene-2-(2-dimethylaminoethyl)-6-methyl-pyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by the name of Pyridazinone derivative and has gained attention due to its unique structure and properties.
Mechanism of Action
The mechanism of action of (5Z)-5-Benzylidene-2-(2-dimethylaminoethyl)-6-methyl-pyridazin-3-one is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. This compound has also been found to exhibit anti-inflammatory properties and may be useful for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (5Z)-5-Benzylidene-2-(2-dimethylaminoethyl)-6-methyl-pyridazin-3-one in lab experiments include its unique structure and properties, which make it a useful tool for studying various biological processes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of (5Z)-5-Benzylidene-2-(2-dimethylaminoethyl)-6-methyl-pyridazin-3-one. One possible direction is to investigate its potential as a fluorescent probe for the detection of other metal ions in biological systems. Another direction is to study its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of (5Z)-5-Benzylidene-2-(2-dimethylaminoethyl)-6-methyl-pyridazin-3-one can be achieved by the reaction of 2-dimethylaminoethylamine with ethyl acetoacetate followed by the reaction with benzaldehyde and 2-methyl-3-oxo-2,3-dihydropyridazine-6-carboxylic acid. This reaction sequence leads to the formation of this compound.
Scientific Research Applications
(5Z)-5-Benzylidene-2-(2-dimethylaminoethyl)-6-methyl-pyridazin-3-one has been studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anticancer, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
properties
CAS RN |
117027-28-8 |
|---|---|
Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-2-[2-(dimethylamino)ethyl]-6-methylpyridazin-3-one |
InChI |
InChI=1S/C16H21N3O/c1-13-15(11-14-7-5-4-6-8-14)12-16(20)19(17-13)10-9-18(2)3/h4-8,11H,9-10,12H2,1-3H3/b15-11- |
InChI Key |
MJLRNZWUIWIHKX-UHFFFAOYSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)C/C1=C/C2=CC=CC=C2)CCN(C)C |
SMILES |
CC1=NN(C(=O)CC1=CC2=CC=CC=C2)CCN(C)C |
Canonical SMILES |
CC1=NN(C(=O)CC1=CC2=CC=CC=C2)CCN(C)C |
synonyms |
2-(2-dimethylaminoethyl)-5-benzylidene-6-methyl-3-pyridazinone DBMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



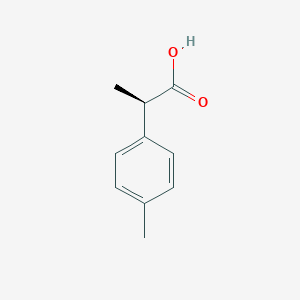


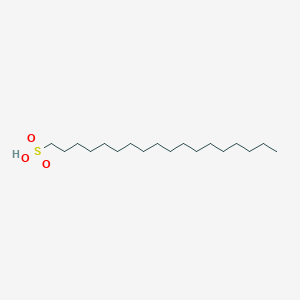
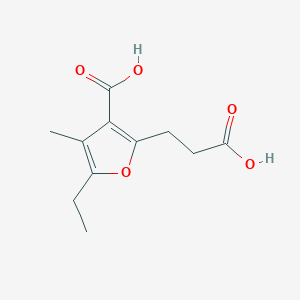
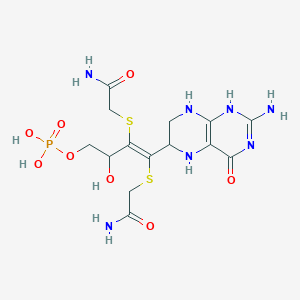
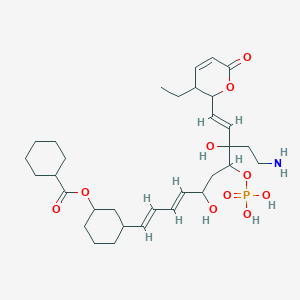
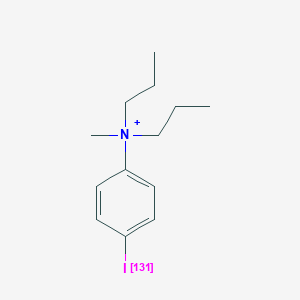
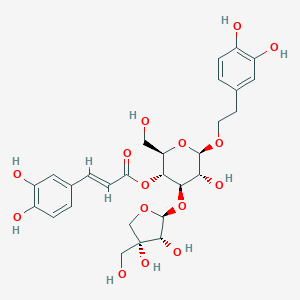
![5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B53306.png)


